Cas no 2228495-32-5 (2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol)

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol
- EN300-1922447
- 2228495-32-5
-
- インチ: 1S/C11H16BrNO2/c1-11(13,7-14)6-8-4-3-5-9(15-2)10(8)12/h3-5,14H,6-7,13H2,1-2H3
- InChIKey: QEKCYHOZLNXOHI-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CC(C)(CO)N)OC
計算された属性
- せいみつぶんしりょう: 273.03644g/mol
- どういたいしつりょう: 273.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.5Ų
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922447-10.0g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1922447-2.5g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1922447-0.25g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1922447-5.0g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1922447-1g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1922447-5g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1922447-0.1g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1922447-0.05g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1922447-0.5g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1922447-1.0g |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |
2228495-32-5 | 1g |
$1272.0 | 2023-06-01 |
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-olに関する追加情報
Introduction to 2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol (CAS No: 2228495-32-5)
2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol (CAS No: 2228495-32-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for further exploration in drug development and medicinal chemistry. The presence of both amino and bromo-methoxy substituents on the aromatic ring, coupled with a branched aliphatic side chain, contributes to its distinct chemical behavior and potential biological activity.
The compound’s molecular structure, featuring a phenyl ring substituted with bromine and methoxy groups at the 2 and 3 positions respectively, creates a highly reactive site for further functionalization. This structural motif is particularly interesting because it aligns with the growing interest in arylamine derivatives as pharmacophores in modern drug discovery. The 2-amino group not only serves as a potential site for hydrogen bonding interactions but also opens up possibilities for further derivatization, such as condensation reactions or nucleophilic substitutions, which are commonly employed in the synthesis of bioactive molecules.
The 2-methylpropan-1-ol moiety at the 3-position of the phenyl ring adds another layer of complexity to the compound’s properties. This branched alcohol group can influence solubility, metabolic stability, and interactions with biological targets. In recent years, there has been a surge in research focusing on the development of chiral auxiliaries and ligands derived from such aliphatic alcohols, which are essential for asymmetric synthesis and enantioselective catalysis. The incorporation of this group into 2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol suggests potential applications in enantioselective processes, which are critical for producing enantiomerically pure pharmaceuticals.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The combination of an arylamine core with halogenated substituents is a common feature in many bioactive molecules, particularly those targeting neurological disorders and cancer. For instance, arylamines have been extensively studied for their antimicrobial and antitumor properties, while bromo and methoxy groups often enhance binding affinity to biological receptors. Recent studies have demonstrated that such structural motifs can modulate enzyme activity and receptor binding, making them attractive for drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol with greater accuracy. Molecular docking simulations have shown that this compound can interact with various protein targets, including kinases and transcription factors, which are implicated in numerous diseases. These virtual screening approaches have accelerated the identification of lead compounds for further optimization, reducing the time and cost associated with traditional high-throughput screening methods.
In addition to its potential as a drug candidate, 2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol may also find applications in material science and agrochemicals. The unique reactivity of its functional groups allows for diverse synthetic pathways, enabling the creation of novel polymers or intermediates with tailored properties. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce additional aryl or heteroaryl groups onto the phenyl ring, expanding its chemical space for exploration.
The synthesis of 2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol presents both challenges and opportunities for synthetic chemists. While the presence of multiple reactive sites requires careful control during reaction conditions to avoid unwanted side products, it also offers flexibility in designing multi-step synthetic routes. Recent publications have highlighted innovative methodologies for constructing complex arylamine derivatives using transition-metal catalysis or organocatalysis. These approaches not only improve yield but also enhance atom economy, aligning with green chemistry principles.
The pharmacological evaluation of CAS No: 2228495-32-5 is currently underway in several academic institutions and pharmaceutical companies. Preliminary data suggest that this compound exhibits moderate activity against certain cancer cell lines, possibly through inhibition of key signaling pathways involved in tumor growth. Further preclinical studies are needed to elucidate its mechanism of action and assess its safety profile before moving into human trials. These investigations will likely involve combination studies with other therapeutic agents to explore synergistic effects that could enhance treatment outcomes.
The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing stringent requirements for safety and efficacy before market approval. However, compounds derived from well-studied structural motifs like 2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol may benefit from existing knowledge regarding their metabolic pathways and potential toxicities. This can streamline the development process while still ensuring that rigorous testing is conducted to protect patient health.
In conclusion,CAS No: 2228495-32-5, or (strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong)*, represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. As our understanding of molecular interactions advances through interdisciplinary collaboration between chemists, biologists, and computer scientists,this compound holds great promise as a starting point for developing novel therapeutics that address unmet medical needs worldwide.
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